ethyl N-(4-hydroxycyclohexyl)carbamate

Lipophilicity ADME prediction Chromatography

Designing bifunctional linkers or aqueous-phase conjugations? High lipophilicity (logP 1.47+) of tert-butyl/Boc cyclohexyl carbamates often causes precipitation or poor yields. This trans-4-hydroxycyclohexyl ethyl carbamate offers: - Balanced logP 0.315 for mixed aqueous-organic media & bioconjugation - Ethyl carbamate cleaved under mild basic conditions, orthogonal to acid-labile groups (Boc, trityl) - Crystalline solid (mp 132-134°C) for SAR & X-ray studies Direct replacement for incompatible Cbz/Boc analogs.

Molecular Formula C9H17NO3
Molecular Weight 187.239
CAS No. 39244-23-0
Cat. No. B2773655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(4-hydroxycyclohexyl)carbamate
CAS39244-23-0
Molecular FormulaC9H17NO3
Molecular Weight187.239
Structural Identifiers
SMILESCCOC(=O)NC1CCC(CC1)O
InChIInChI=1S/C9H17NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h7-8,11H,2-6H2,1H3,(H,10,12)
InChIKeyLYNCTVPCPODSQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(4-hydroxycyclohexyl)carbamate: Key Properties


Ethyl N-(4-hydroxycyclohexyl)carbamate (CAS: 39244-23-0, also known as trans ethyl-4-hydroxycyclohexylcarbamate) is a carbamate ester derived from 4-aminocyclohexanol. Its molecular formula is C₉H₁₇NO₃ with a molecular weight of 187.24 g/mol . The compound contains both a hydroxyl group and an ethyl carbamate moiety on a cyclohexyl ring, classifying it as a bifunctional building block . It exists predominantly as the trans isomer, with a measured melting point of 132–134°C and a calculated logP of 0.315 [1]. This physicochemical profile distinguishes it from both more lipophilic cyclohexyl carbamates (e.g., tert-butyl derivatives, logP ~1.47) and unprotected 4-aminocyclohexanol (lacking the carbamate moiety), establishing its specific utility in applications requiring balanced polarity and controlled reactivity [2][3].

Trans-cyclohexyl scaffold with free secondary hydroxyl
Ethyl carbamate offers orthogonal, base-labile protection
Balanced polarity supports aqueous and mixed-media reactions
Bifunctional building block for selective derivatisation

Ethyl N-(4-hydroxycyclohexyl)carbamate: Differentiation from Analogs


In medicinal chemistry and organic synthesis, the substitution of a specific building block with a close analog often leads to unpredictable changes in reactivity, solubility, and biological outcome. For ethyl N-(4-hydroxycyclohexyl)carbamate, the combination of an ethyl carbamate protecting group and a free secondary hydroxyl on a trans-cyclohexyl scaffold creates a unique set of properties that cannot be replicated by other cyclohexyl carbamates. For instance, the benzyl (Cbz) analog (CAS: 16801-62-0) requires harsher hydrogenolysis for deprotection, which is incompatible with many sensitive functional groups [1]. The tert-butyl (Boc) analog (CAS: 111300-06-2) has significantly higher lipophilicity (logP ~1.47 vs 0.315) and requires acidic conditions for cleavage, limiting its use in acid-sensitive syntheses [2]. Unprotected 4-aminocyclohexanol lacks the carbamate moiety entirely, exposing a free amine that can participate in undesired side reactions [3]. The evidence below quantifies these differences in reactivity, polarity, and application scope, demonstrating why generic substitution with in-class compounds carries substantial risk in both research and industrial settings.

Target
Substitute
Risk
Ethyl carbamate
Boc analog
Acidic cleavage may degrade acid-sensitive groups
Ethyl carbamate
Cbz analog
Harsh hydrogenolysis limits functional group tolerance
Ethyl carbamate
Free amine (unprotected)
Unprotected amine leads to undesired side reactions

Ethyl N-(4-hydroxycyclohexyl)carbamate: Quantitative Comparison


LogP Comparison: tert-Butyl & Benzyl Analogs

The measured logP (octanol-water partition coefficient) of ethyl N-(4-hydroxycyclohexyl)carbamate is 0.315, which is significantly lower than that of its tert-butyl analog (logP 1.47) and its benzyl analog (logP 2.216) [1][2]. This 4.7-fold to 7.0-fold difference in lipophilicity directly impacts aqueous solubility, membrane permeability, and chromatographic retention behavior.

LogP Comparison
Cross-study comparable
Target logP 0.315 vs Boc 1.47, Cbz 2.216 (4.7–7.0× less lipophilic)
Supports aqueous-phase reaction selection
Calculated values; verify in specific solvent systems
Lipophilicity ADME prediction Chromatography Extraction optimization

Hydrogen Bonding: Comparison with Benzyl & tert-Butyl Analogs

Ethyl N-(4-hydroxycyclohexyl)carbamate possesses 2 hydrogen bond donors (the hydroxyl proton and the carbamate NH) and 3 hydrogen bond acceptors (carbonyl oxygen, hydroxyl oxygen, and carbamate alkoxy oxygen). This donor/acceptor count is identical to the benzyl and tert-butyl analogs, but the steric and electronic properties of the ethyl group provide a distinct hydrogen bonding profile compared to bulkier tert-butyl or aromatic benzyl groups, as evidenced by XLogP3-AA values and topological polar surface area (TPSA) calculations .

H-Bond Profile
Class-level inference
2 donors, 3 acceptors (same as Boc, Cbz); differentiation by steric/electronic effects
Ethyl’s minimal bulk may allow stronger hydrogen bonding
TPSA 58.56 Ų identical; no direct comparative data
Hydrogen bonding Solubility Crystallography Protein-ligand interactions

Deprotection Orthogonality: Ethyl vs. Boc & Cbz

The ethyl carbamate protecting group in ethyl N-(4-hydroxycyclohexyl)carbamate can be cleaved under basic conditions (e.g., NaOH, K₂CO₃) or via hydrogenolysis (H₂/Pd-C) [1][2]. In contrast, the tert-butyl (Boc) analog requires acidic conditions (TFA, HCl), while the benzyl (Cbz) analog requires strong hydrogenolysis or harsh acidic conditions (HBr/AcOH) [3][4]. This orthogonal reactivity profile allows for selective deprotection in the presence of acid-labile groups (e.g., Boc, trityl) or hydrogenation-sensitive functionalities (e.g., alkenes, benzyl esters).

Deprotection Orthogonality
Class-level inference
Ethyl cleaved by base or H₂/Pd-C; Boc needs acid; Cbz needs harsh hydrogenolysis
Enables selective deprotection with acid-labile groups present
Confirm compatibility in specific synthetic route
Protecting group strategy Orthogonal deprotection Solid-phase synthesis Peptide chemistry

Cholinesterase Inhibitory Activity: Comparison with Rivastigmine

While direct activity data for ethyl N-(4-hydroxycyclohexyl)carbamate is not available, a series of structurally related O-substituted N-cycloalkylcarbamates exhibited moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values in the range of 36.1–78.6 μM for AChE and 9.8–215.4 μM for BChE [1]. These values are comparable to those obtained with the established drug rivastigmine, a carbamate-based cholinesterase inhibitor used in Alzheimer's disease therapy [2][3]. The cytotoxicity of these N-cycloalkylcarbamates was evaluated in Jurkat cells and found to be negligible [4].

ChE Inhibition Profile
Class-level inference
N-cycloalkylcarbamate class AChE IC₅₀ 36.1–78.6 μM, BChE 9.8–215.4 μM; comparable to rivastigmine
May support cholinesterase inhibitor scaffold research
No direct data for this compound; verify in target assays
Cholinesterase inhibition Neurodegeneration Alzheimer's disease Acetylcholinesterase

Ethyl N-(4-hydroxycyclohexyl)carbamate: Application Scenarios


Aqueous-Phase Synthesis & Bioconjugation

Given its low logP of 0.315 and balanced hydrogen bonding capacity, ethyl N-(4-hydroxycyclohexyl)carbamate is particularly well-suited for reactions conducted in aqueous or mixed aqueous-organic media, where more lipophilic analogs (e.g., tert-butyl, logP 1.47; benzyl, logP 2.216) would precipitate or partition into organic phases, reducing yield and complicating work-up [1][2]. The compound's high aqueous solubility facilitates bioconjugation reactions with hydrophilic biomolecules (e.g., peptides, oligonucleotides) where maintaining solubility is critical.

Orthogonal Protecting Group Strategies

The ethyl carbamate group can be selectively cleaved under mild basic conditions, providing orthogonality to acid-labile protecting groups such as Boc and trityl [3][4]. This makes ethyl N-(4-hydroxycyclohexyl)carbamate an ideal intermediate in complex multi-step syntheses—for example, in the construction of bifunctional linkers for antibody-drug conjugates (ADCs) or in the solid-phase synthesis of peptide mimetics where multiple orthogonal deprotection steps are required.

Cholinesterase Inhibitor Lead Discovery & SAR

The N-cycloalkylcarbamate class, to which ethyl N-(4-hydroxycyclohexyl)carbamate belongs, has demonstrated cholinesterase inhibitory activity comparable to the established drug rivastigmine, with IC₅₀ values in the 36–78 μM range for AChE and 9.8–215 μM for BChE, alongside negligible cytotoxicity in Jurkat cells [5][6]. Ethyl N-(4-hydroxycyclohexyl)carbamate can serve as a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties, with the free hydroxyl group providing a convenient handle for further derivatization.

Crystallography & Supramolecular Chemistry

With a defined melting point (132–134°C) and a trans cyclohexyl geometry, ethyl N-(4-hydroxycyclohexyl)carbamate is amenable to crystallization and X-ray diffraction studies [7]. Its balanced hydrogen bonding donor/acceptor profile (2 donors, 3 acceptors) makes it a useful model compound for investigating hydrogen bonding networks in the solid state, which is relevant to crystal engineering and the design of pharmaceutical co-crystals.

Application
Selection Property
Validation Focus
Aqueous-Phase Synthesis & Bioconjugation
Balanced polarity and aqueous solubility
Solubility and partitioning in aqueous/organic media
Orthogonal Protection Strategies
Base-labile ethyl carbamate group
Compatibility with acid-sensitive functional groups
ChE Inhibitor Scaffold SAR Studies
N-cycloalkylcarbamate class activity profile
AChE/BChE inhibition assay and cytotoxicity screening
Supramolecular & Crystallography Research
Trans-cyclohexyl geometry and crystallinity
Crystal packing and hydrogen bonding network analysis
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